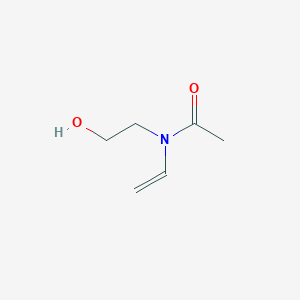
Acetamide,N-vinyl-N-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-vinyl-N-(2-hydroxyethyl)- is a chemical compound with the molecular formula C6H11NO2. It is known for its unique structure, which includes both a vinyl group and a hydroxyethyl group attached to the nitrogen atom of the acetamide. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-vinyl-N-(2-hydroxyethyl)- typically involves the reaction of vinyl acetamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-vinyl-N-(2-hydroxyethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-vinyl-N-(2-hydroxyethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The vinyl and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted acetamides, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetamide, N-vinyl-N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of Acetamide, N-vinyl-N-(2-hydroxyethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The vinyl and hydroxyethyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: This compound lacks the vinyl group, making it less reactive in certain chemical reactions.
Acetamide, N-(2-hydroxyphenyl)-: The presence of a phenyl group instead of a vinyl group alters its chemical properties and applications.
Uniqueness
Acetamide, N-vinyl-N-(2-hydroxyethyl)- is unique due to the presence of both vinyl and hydroxyethyl groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality sets it apart from other similar compounds, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
N-ethenyl-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C6H11NO2/c1-3-7(4-5-8)6(2)9/h3,8H,1,4-5H2,2H3 |
Clé InChI |
XOJSCDJQICOTNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CCO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
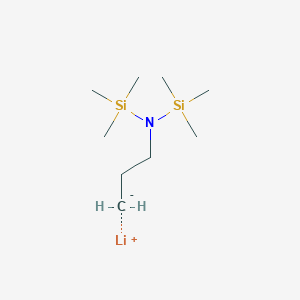
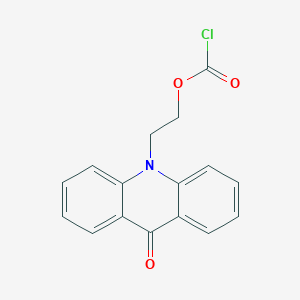


![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
![N-{3-[(E)-Benzylideneamino]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12574163.png)
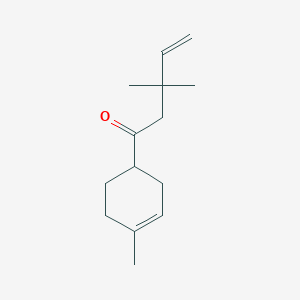
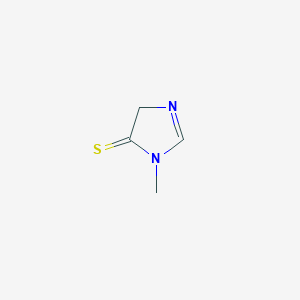
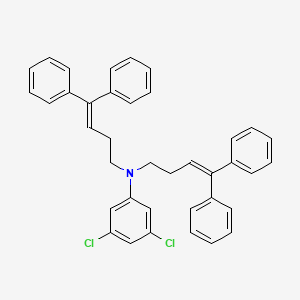
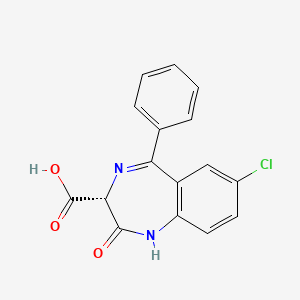
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
